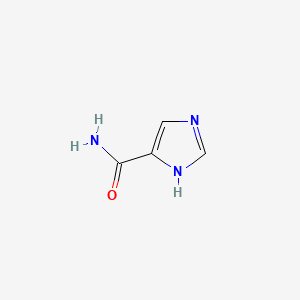

1H-Imidazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZAJFNDPPMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181325 | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26832-08-6 | |

| Record name | 1H-Imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26832-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of 1H-Imidazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide, a seemingly simple heterocyclic compound, holds a rich and multifaceted history in the annals of chemical and biological sciences. From its foundational role as a key intermediate in the synthesis of pioneering chemotherapeutic agents to its more recent discovery as a naturally occurring plant growth regulator, this molecule continues to be a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, offering a comprehensive resource for researchers and professionals in drug development and related fields.

Historical Perspective and Key Milestones

The story of this compound is intrinsically linked to the development of the anticancer drug Dacarbazine. While the imidazole ring itself was first synthesized in 1858, the specific carboxamide derivative gained prominence in the mid-20th century. A pivotal moment in its history was the first synthesis of Dacarbazine in 1959 at the Southern Research Institute. This achievement was significant as 5-amino-1H-imidazole-4-carboxamide serves as a crucial precursor in the synthesis of this important chemotherapeutic agent.

More recently, research has unveiled a fascinating ecological role for this compound. It has been identified as one of the "fairy chemicals," a group of compounds responsible for the intriguing phenomenon of "fairy rings" in grasslands. In this context, it acts as a plant growth inhibitor, showcasing its diverse biological activities.[1][2] Furthermore, its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process in all living organisms.[3]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the parent compound and its commonly used hydrochloride salt.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O | [4] |

| Molecular Weight | 126.12 g/mol | [4] |

| LogP | -1.10 | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| 1H NMR (DMSO-d6) | δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) | [6] |

| 13C NMR (DMSO-d6) | δ 147.5, 144.1, 142.4, 136.0, 130.6, 129.4, 128.1, 127.9, 126.9, 124.0, 122.2, 120.7, 50.7 | [6] |

| IR (ATR) | 3148–2715, 1606, 1598, 1570, 1542, 1514, 1494, 1438, 1342, 1316, 1290, 1152, 1122, 1108, 1092, 1076 cm⁻¹ | [6] |

| Mass Spectrum (HRMS) | m/z: [M]+ calculated for C₂₉H₂₄N₃O₂⁺ 446.1869, found 446.1864 (for a derivative) | [6] |

Table 2: Spectral Data for this compound and its Derivatives

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed. A common and efficient method involves the hydrolysis of ethyl 1H-imidazole-4-carboxylate.

Protocol: Hydrolysis of Ethyl 1H-imidazole-4-carboxylate [7][8]

-

Reaction Setup: In a suitable reaction vessel, mix ethyl 1H-imidazole-4-carboxylate with a 50-55% aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide) at a mass ratio of 1:2.5-3.0.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture and slowly add an acid solution (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to 1-2. This will precipitate the crude product.

-

Isolation: Filter the precipitate to isolate the crude 1H-imidazole-4-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the purified 1H-imidazole-4-carboxylic acid.

-

Amidation: The resulting carboxylic acid can then be converted to the corresponding carboxamide through standard amidation procedures.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis - Wikipedia [en.wikipedia.org]

- 4. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazole-4-carboxanilide | C10H9N3O | CID 312385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Physicochemical Properties of 1H-Imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazole-4-carboxamide, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The following sections detail its key characteristics, experimental protocols for their determination, and its role in relevant biological pathways.

Core Physicochemical Data

This compound is a small, polar molecule with the chemical formula C₄H₅N₃O. Its structure, featuring an imidazole ring and a carboxamide group, dictates its chemical behavior and biological activity. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| CAS Number | 26832-08-6 | [1][3] |

| Melting Point | 214 - 218 °C | [1] |

| Appearance | White, orange, or green crystalline powder | [1] |

| Solubility | Soluble in polar solvents. A related compound, 5-amino-1H-imidazole-4-carboxamide, is soluble in water. | [1][4] |

| pKa (predicted) | Data for the parent compound is not readily available. For a related compound, 5-amino-1-methyl-1H-imidazole-4-carboxamide, a predicted pKa of 15.50 ± 0.50 has been reported. | [5] |

| LogP (predicted) | Data for the parent compound is not readily available. For a related compound, 5-aminoimidazole-4-carboxamide, a LogP of -1.10 has been reported. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments relevant to this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[6]

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and rapid method for estimating the LogP of a compound.[7][8]

Methodology:

-

Preparation of Standards: A series of standard compounds with known LogP values are prepared.

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Calibration: The standard compounds are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Calculation: The LogP of this compound is calculated from its retention time using the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable solvent.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the sample solution from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry due to their involvement in various biological processes. Notably, the related compound 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an important intermediate in the de novo purine biosynthesis pathway.[1][6] This pathway is crucial for the synthesis of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.

Below is a diagram illustrating the de novo purine biosynthesis pathway, highlighting the position of AICAR.

Caption: De novo purine biosynthesis pathway showing the intermediate AICAR.

The workflow for a general synthesis of an imidazole carboxamide derivative is outlined below. This typically involves the reaction of an imidazole-containing starting material with a suitable reagent to introduce the carboxamide functionality.

Caption: General synthesis workflow for this compound derivatives.

Understanding the physicochemical properties of this compound is fundamental for its application in drug design and development. Its solubility, lipophilicity, and ionization state directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide serves as a foundational resource for researchers working with this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-imidazole-5-carboxamide | C4H5N3O | CID 152917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1H-Imidazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis mechanisms for 1H-Imidazole-4-carboxamide, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Synthesis via Amidation of 1H-Imidazole-4-carboxylic Acid

A primary and straightforward route to this compound involves the amidation of its corresponding carboxylic acid. This method is widely employed due to the commercial availability of the starting material and the generally high yields. The process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Reaction Mechanism

The amidation of 1H-imidazole-4-carboxylic acid proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an activated ester. This is often achieved using reagents like thionyl chloride (SOCl₂) or a carbodiimide coupling agent. The activated intermediate is then susceptible to nucleophilic attack by ammonia or an ammonium salt, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group yields the final this compound.

Experimental Protocol

A typical experimental procedure for the amidation of 1H-imidazole-4-carboxylic acid is as follows:

-

Activation: To a solution of 1H-imidazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for a specified period to form the activated ester.

-

Amidation: An aqueous solution of ammonia or an ammonium salt (e.g., ammonium chloride) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1H-Imidazole-4-carboxylic acid | Commercially available |

| Key Reagents | EDCI, HOBt, NH₄OH | Standard laboratory reagents |

| Solvent | Dichloromethane (DCM) | Common aprotic solvent |

| Reaction Temperature | Room Temperature | Mild conditions |

| Typical Yield | >80% | Varies with specific conditions |

Synthesis from Ethyl 1H-Imidazole-4-carboxylate

Another common pathway involves the direct amidation of the corresponding ethyl ester, ethyl 1H-imidazole-4-carboxylate. This method is advantageous as the ester can be synthesized through various routes and is often easier to purify than the carboxylic acid.

Reaction Mechanism

The amidation of ethyl 1H-imidazole-4-carboxylate with ammonia is a nucleophilic acyl substitution reaction at the ester carbonyl group. Ammonia, being a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as the leaving group to yield the stable this compound. The reaction is often carried out in a sealed vessel at elevated temperatures to facilitate the reaction between the gaseous ammonia and the ester in solution.

Experimental Protocol

A representative experimental procedure for the amidation of ethyl 1H-imidazole-4-carboxylate is as follows:

-

Reaction Setup: Ethyl 1H-imidazole-4-carboxylate is dissolved in a suitable solvent, typically methanol saturated with ammonia.

-

Reaction Conditions: The solution is placed in a sealed pressure vessel and heated to a specific temperature (e.g., 100-120 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid residue is then purified, usually by recrystallization from a suitable solvent like ethanol or water, to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 1H-imidazole-4-carboxylate | Synthesizable or commercially available |

| Key Reagent | Ammoniacal Methanol | Common laboratory preparation |

| Solvent | Methanol | Polar protic solvent |

| Reaction Temperature | 100-120 °C | Requires heating in a sealed vessel |

| Typical Yield | 70-90% | Dependent on reaction time and temperature |

De Novo Synthesis from Acyclic Precursors

The imidazole ring of this compound can also be constructed from acyclic starting materials. One notable method starts from ethyl acetamidoacetate and involves the formation of a 2-mercaptoimidazole intermediate.

Reaction Mechanism

This multi-step synthesis involves the following key transformations:

-

Cyclization: Ethyl acetamidoacetate is reacted with potassium thiocyanate. The reaction proceeds via the formation of an isothiocyanate intermediate which then undergoes cyclization to form 2-mercapto-1H-imidazole-4-carboxylate.

-

Desulfurization: The 2-mercapto group is subsequently removed. This is typically achieved through oxidative desulfurization using an oxidizing agent like hydrogen peroxide or nitric acid, or by reductive desulfurization with Raney nickel. This step yields ethyl 1H-imidazole-4-carboxylate.

-

Amidation: Finally, the ethyl ester is converted to the carboxamide as described in the previous section.

Experimental Protocol

A general outline of the experimental protocol is as follows:

-

Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: Ethyl acetamidoacetate and potassium thiocyanate are heated in a suitable solvent. After cooling, the product is typically isolated by filtration.

-

Synthesis of Ethyl 1H-imidazole-4-carboxylate: The 2-mercapto intermediate is treated with an oxidizing or reducing agent in a suitable solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

-

Synthesis of this compound: The resulting ethyl ester is then subjected to amidation with ammoniacal methanol as previously described.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield |

| 1. Cyclization | Ethyl acetamidoacetate | Potassium thiocyanate | Moderate to Good |

| 2. Desulfurization | Ethyl 2-mercapto-1H-imidazole-4-carboxylate | H₂O₂ or Raney Ni | Good to High |

| 3. Amidation | Ethyl 1H-imidazole-4-carboxylate | Ammoniacal Methanol | High |

This technical guide provides a foundational understanding of the primary synthetic routes to this compound. Researchers are encouraged to consult the primary literature for specific experimental details and optimization of these methods for their particular applications. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and purity requirements.

Spectroscopic Analysis of 1H-Imidazole-4-carboxamide: A Technical Guide

Introduction: 1H-Imidazole-4-carboxamide (CAS No. 26832-08-6) is a heterocyclic organic compound featuring a core imidazole ring substituted with a carboxamide group. This structure serves as a valuable building block in medicinal chemistry and drug development, appearing in various biologically active molecules.[1] A thorough characterization using modern spectroscopic techniques is essential for unequivocal structure verification, purity assessment, and quality control. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Data Presentation: Predicted Spectroscopic Data

Note: The following data are predicted values based on the analysis of structurally similar compounds, such as 1H-imidazole and 1H-imidazole-4-carboxylic acid, and established spectroscopic principles. Experimental values may vary depending on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.0 | br s | 1H | Imidazole N-H | Broad signal due to proton exchange and quadrupole broadening. Position is highly variable. |

| ~7.80 | s | 1H | H-2 (Imidazole) | Singlet, typically the most downfield of the ring protons. |

| ~7.65 | s | 1H | H-5 (Imidazole) | Singlet, adjacent to the carboxamide group. |

| ~7.40 | br s | 1H | Amide N-H (a) | One of two amide protons, broad signal. Exchangeable with D₂O. |

| ~7.10 | br s | 1H | Amide N-H (b) | Second amide proton, broad signal. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165.0 | C=O (Amide) | Carbonyl carbon, typically in this region for primary amides. |

| ~137.0 | C-2 (Imidazole) | Imidazole carbon between the two nitrogen atoms. |

| ~135.0 | C-4 (Imidazole) | Quaternary carbon attached to the carboxamide group. Signal may be weaker. |

| ~120.0 | C-5 (Imidazole) | Imidazole carbon adjacent to the C-4 substituent. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3100 | Strong, Broad | N-H Stretching | Overlapping signals from imidazole N-H and amide N-H₂ symmetric/asymmetric stretches. |

| ~1670 | Strong | C=O Stretching (Amide I) | Characteristic strong absorption for a primary amide carbonyl. |

| ~1610 | Medium | N-H Bending (Amide II) | Scissoring vibration of the primary amide. |

| 1550 - 1450 | Medium | C=C and C=N Ring Stretching | Vibrations associated with the imidazole aromatic ring. |

| ~1400 | Medium | C-N Stretching | Stretch of the C-N bond of the amide. |

| < 900 | Medium-Weak | C-H Bending (out-of-plane) | Bending vibrations of the C-H bonds on the imidazole ring. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z Ratio | Predicted Ion | Notes |

| 112.04 | [M+H]⁺ | Molecular ion peak (protonated) for a molecular weight of 111.10 g/mol . Expected in ESI+. |

| 111.04 | [M]⁺˙ | Molecular ion peak (radical cation). Expected in EI. |

| 94.03 | [M-NH₃]⁺˙ or [M-NH₂-H]⁺ | Loss of ammonia or the amino group from the amide. |

| 68.03 | [M-CONH₂]⁺ | Loss of the entire carboxamide radical, resulting in the imidazole cation. A likely and significant fragment. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's polarity). The solution should be clear.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition Parameters:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film or KBr pellet method for solid samples.[2]

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small, powdered amount of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Collect a background spectrum of the empty instrument (or with a clean KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Spectrum: Place the sample (ATR or KBr pellet) in the instrument's sample holder and acquire the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

This protocol provides a general method for analysis by ESI-LC/MS.[3]

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.[3]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

-

Instrumentation (LC/MS):

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a reverse-phase column (e.g., C18). A mobile phase gradient of water and acetonitrile with 0.1% formic acid is common for good ionization.

-

Ionization: The eluent from the LC is directed into the Electrospray Ionization (ESI) source. Set the instrument to positive ion mode ([M+H]⁺).

-

-

Mass Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments. For fragmentation analysis (MS/MS), the precursor ion (e.g., m/z 112) is selected and subjected to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic identification and structural confirmation of this compound.

References

The Expanding Therapeutic Landscape of 1H-Imidazole-4-carboxamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives of this core are being extensively investigated and have shown significant promise in oncology, infectious diseases, and beyond. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Quantitative Biological Activity Data

The biological evaluation of novel this compound derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings across various biological activities.

Anticancer Activity

This compound derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid Synthase (FASN).

Table 1: PARP-1 Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives

| Compound | Linker Group | Terminal Group | PARP-1 IC50 (nM) | MDA-MB-436 Cell Proliferation IC50 (µM) | Reference |

| 6b | Saturated Nitrogen Heterocycle | Not Specified | 8.65 | Not Specified | [1] |

| 6m | Saturated Nitrogen Heterocycle | 3-methyl-furanyl | Not Specified | 25.36 ± 6.06 | [1] |

| 10a | 5-membered N-heterocycle | Not Specified | Single-digit nM | Potentiates Temozolomide | [2] |

| 11e | 6-membered N-heterocycle | Not Specified | Double-digit nM | Potentiates Temozolomide | [2] |

| 10f | Not Specified | Not Specified | 43.7 | 7.4 (HCT116 cells) | [3] |

| Olaparib (Reference) | - | - | 2.77 | 23.89 ± 3.81 | [1] |

| Veliparib (Reference) | - | - | 15.54 | Not Specified | [1] |

Table 2: Fatty Acid Synthase (FASN) Inhibitory Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives

| Compound | FASN IC50 (µM) | HCT-116 Cell Cytotoxicity | Caco-2 Cell Cytotoxicity | MCF-7 Cell Cytotoxicity | Reference |

| CTL-06 | 3 ± 0.25 | Active | Active | Active | [4] |

| CTL-12 | 2.5 ± 0.25 | Active | Active | Active | [4] |

| Orlistat (Reference) | 13.5 ± 1.0 | Not Specified | Not Specified | Not Specified | [4] |

Table 3: Human Topoisomerase I Inhibitory and Anticancer Activity of 1H-Benzo[d]imidazole (BBZ) Derivatives

| Compound | Hu Topo I IC50 (µM) | NCI-60 Cell Line GI50 Range (µM) | Reference |

| 11a | Not Specified | 0.16 - 3.6 | [5] |

| 12a | Not Specified | 0.16 - 3.6 | [5] |

| 12b | 16 | 0.16 - 3.6 | [5] |

Antimicrobial and Antifungal Activity

A significant number of novel this compound derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Table 4: Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides

| Compound | Antibacterial Activity | Antifungal Activity | Antitubercular Activity | Reference |

| 6a | Significant (S. aureus, B. subtilis, P. aeruginosa, E. coli) | Significant (A. niger, C. albicans) | Not Specified | |

| 6f | Significant | Significant | Not Specified | |

| 6g | Significant | Significant | Not Specified | |

| 6e | Not Specified | Not Specified | Maximum Activity | |

| 6j | Not Specified | Not Specified | Maximum Activity |

Table 5: Fungicidal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives

| Compound | Fungus | EC50 (µg/mL) | Reference |

| 12h | Rhizoctonia solani | 2.63 | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and novel method for the synthesis of N-cyanocarboxamides involves mild reaction conditions and simpler procedures for reactant-product isolation.[6]

General Synthetic Scheme:

References

- 1. woah.org [woah.org]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.9. Evaluation of the In Vitro Anticancer Activity [bio-protocol.org]

- 4. Fatty acid synthase regulates invasion and metastasis of colorectal cancer via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 6. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

Tautomerism of 1H-Imidazole-4-carboxamide: An In-depth Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for studying the tautomerism of 1H-Imidazole-4-carboxamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data presented in the tables are illustrative and based on general principles of imidazole chemistry and data from analogous compounds. These values should be considered hypothetical and are intended to demonstrate the format for data presentation.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, it possesses the characteristic property of annular tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring. This phenomenon results in the existence of two distinct tautomeric forms: 4-carboxamido-1H-imidazole and 5-carboxamido-1H-imidazole. The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and ultimately, biological activity.[1][2] Understanding and controlling the tautomeric preference of this compound is therefore a critical aspect of its application in the design of novel therapeutic agents.

This guide provides a detailed exploration of the tautomerism of this compound, covering the theoretical background, experimental methodologies for characterization, and computational approaches for predicting tautomer stability.

Tautomeric Forms of this compound

The annular tautomerism in this compound involves the interconversion between two aromatic tautomers, as depicted below. The equilibrium is influenced by various factors, including the electronic nature of the carboxamide substituent, the solvent environment, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

The relative stability of the tautomers can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG). These parameters can be determined experimentally and computationally.

Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium

| Parameter | Value (Illustrative) | Method | Solvent | Temperature (°C) |

| KT ([5-carboxamido]/[4-carboxamido]) | 1.5 | 1H NMR Spectroscopy | DMSO-d6 | 25 |

| ΔG (kJ/mol) | -1.0 | Computational (DFT) | Gas Phase | - |

| ΔG (kJ/mol) | -0.5 | Computational (DFT) | Water (PCM) | - |

| pKa (4-carboxamido-N1-H) | 6.8 | UV-Vis Spectroscopy | Water | 25 |

| pKa (5-carboxamido-N3-H) | 7.2 | UV-Vis Spectroscopy | Water | 25 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. The two tautomers of this compound are expected to have distinct chemical shifts for the ring protons and carbons.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.

-

Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 25 °C).

-

Spectral Analysis:

-

Identify the signals corresponding to the imidazole ring protons (H2, H5 for the 4-carboxamido tautomer; H2, H4 for the 5-carboxamido tautomer).

-

Integrate the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio from the integration values.

-

-

Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, acquire spectra at different temperatures. At higher temperatures, the exchange may become fast on the NMR timescale, leading to coalescence of the signals.

Caption: Experimental workflow for NMR analysis of tautomerism.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.

Detailed Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of both the 4-carboxamido-1H-imidazole and 5-carboxamido-1H-imidazole tautomers using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in different solvent environments (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies (E) and Gibbs free energies (G) of the optimized structures.

-

Relative Stability: Determine the relative stability (ΔE or ΔG) between the two tautomers.

Caption: Workflow for computational analysis of tautomerism using DFT.

Factors Influencing Tautomerism

The tautomeric equilibrium of this compound is a delicate balance of several factors:

-

Electronic Effects: The electron-withdrawing nature of the carboxamide group can influence the acidity of the N-H protons and thus the position of the equilibrium.

-

Solvent Effects: Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding. In aqueous solution, water molecules can form a hydrogen-bonding network that facilitates proton transfer.[3]

-

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the carboxamide group and the imidazole ring nitrogens can significantly favor one tautomer.

-

pH: The protonation state of the imidazole ring and the carboxamide group will change with pH, thereby affecting the tautomeric equilibrium.

Caption: Factors influencing the tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant implications for its use in drug design and development. A comprehensive understanding of the tautomeric equilibrium and the factors that govern it is essential for predicting and optimizing the compound's biological activity. The combined application of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful approach to characterizing the tautomeric landscape of this important heterocyclic molecule. Further experimental studies are warranted to obtain specific quantitative data for this compound and to validate the theoretical predictions.

References

A Technical Guide to Quantum Chemical Calculations for 1H-Imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1H-Imidazole-4-carboxamide. This imidazole derivative is of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous pharmacologically active compounds.[1][2] Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore molecular properties at the atomic level, thereby guiding rational drug design and development.[3][4]

Computational Methodology

The foundation of a thorough theoretical investigation of this compound lies in a systematic computational workflow. The following protocols, based on established methods for similar imidazole derivatives, are recommended.[5][6]

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Construction: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software like GaussView or Avogadro.

-

Optimization: The geometry is optimized using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.[3] A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7][8]

-

Basis Set Selection: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, particularly for the heteroatoms and potential hydrogen bonding.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.[1]

Electronic Properties Analysis

Understanding the electronic characteristics of this compound is crucial for predicting its reactivity and intermolecular interactions.

Protocols:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][9] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1] This is invaluable for understanding potential drug-receptor interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the atomic charge distribution within the molecule.[1][7]

Spectroscopic Simulation

Computational methods can predict various spectra, which can be used to validate and interpret experimental data.

Protocols:

-

Vibrational Spectroscopy (IR and Raman): The results of the frequency calculation can be used to simulate the infrared and Raman spectra. The calculated vibrational modes can be assigned to the experimental spectral peaks.[10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for ¹H and ¹³C atoms.[1][14] These can then be correlated with experimental chemical shifts.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for comparative analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-C2 | Value |

| C4-C5 | Value | |

| C4-C(O) | Value | |

| C(O)-N(H₂) | Value | |

| Bond Angle | N1-C2-N3 | Value |

| C5-C4-C(O) | Value | |

| C4-C(O)-N(H₂) | Value |

| Dihedral Angle | N1-C5-C4-C(O) | Value |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Units |

|---|---|---|

| Zero-point vibrational energy | Value | kcal/mol |

| Enthalpy (ΔH) | Value | kcal/mol |

| Gibbs Free Energy (ΔG) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

| Dipole Moment | Value | Debye |

| E_HOMO | Value | eV |

| E_LUMO | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

Table 3: Global Reactivity Descriptors derived from FMO Analysis

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | Value |

| Electron Affinity (A) | -E_LUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Table 4: Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

|---|---|

| N1 | Value |

| C2 | Value |

| N3 | Value |

| C4 | Value |

| C5 | Value |

| C(carbonyl) | Value |

| O(carbonyl) | Value |

| N(amide) | Value |

Visualization of Workflows and Relationships

Graphical representations are essential for conveying complex workflows and conceptual relationships.

Caption: A flowchart of the quantum chemical calculation process.

Caption: Logical relationships in electronic property analysis.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound. The insights gained from geometry optimization, FMO analysis, MEP mapping, and spectroscopic simulations are invaluable for understanding the molecule's intrinsic properties. For professionals in drug development, this data can inform the design of more potent and selective inhibitors, predict metabolic stability, and elucidate mechanisms of action at the molecular level. This computational approach, therefore, represents a critical and cost-effective component of modern chemical and pharmaceutical research.

References

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents [mdpi.com]

- 9. irjweb.com [irjweb.com]

- 10. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility profile of 1H-Imidazole-4-carboxamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1H-Imidazole-4-carboxamide, a versatile compound with significant applications in pharmaceutical and chemical research. Due to the limited availability of a comprehensive, pre-compiled solubility profile, this document focuses on providing the foundational knowledge and established methodologies required for researchers to determine its solubility in various solvents. The guide includes detailed experimental protocols for both thermodynamic and kinetic solubility determination and presents the currently available, albeit fragmented, solubility data for this compound and structurally related compounds.

Introduction to this compound and its Solubility

This compound, also known as 4-Carbamoyl-1H-imidazole, is a heterocyclic organic compound featuring an imidazole ring substituted with a carboxamide group. This structure imparts a degree of polarity to the molecule, suggesting its potential for solubility in polar solvents[1]. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing bioassays, formulation design for in vivo studies, and intestinal absorption[2].

Available Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound and its closely related analogs. This information has been compiled from various sources and provides a preliminary understanding of its solubility characteristics.

| Compound | Solvent | Solubility | Remarks |

| This compound | Polar Solvents | Soluble | General characteristic due to its structure[1]. |

| 5-Amino-1H-imidazole-4-carboxamide monohydrochloride | Water | 50 mg/mL | Clear, light yellow solution[3]. |

| 4-Amino-5-imidazolecarboxamide hydrochloride | Water | Slightly Soluble | -[4] |

| Methanol | Slightly Soluble | Sonicated[4]. | |

| DMSO | Sparingly Soluble | Sonicated[4]. | |

| 1H-Imidazole-4-carboxylic acid | Water | Slightly Soluble | -[5] |

| DMSO | 10 mg/mL | Requires ultrasonic treatment[6]. | |

| Imidazole | Water | Very Soluble | ~1.8 g per 100 mL at room temperature[7]. |

Note: The solubility of ionizable compounds like imidazoles can be significantly influenced by the pH of the medium[7].

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The two primary methods for solubility determination are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the point of equilibrium between the dissolved and undissolved states[8][9].

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial)[9].

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached[9]. For reliable results, it is recommended to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant[10].

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution[9][11].

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][11][12].

-

Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL, µg/mL, or molarity[9].

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds. These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO) into an aqueous buffer[2][13].

Methodology (Direct UV or Nephelometric Assay):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO)[13].

-

Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate[2][13].

-

Incubation: Mix the contents and incubate at a controlled temperature for a specified duration (e.g., 2 hours)[13].

-

Detection/Quantification:

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer to determine the point of insolubility[13][14].

-

Direct UV Assay: Separate the undissolved solid by filtration. Measure the UV absorbance of the filtrate to quantify the concentration of the dissolved compound[13][15].

-

-

Data Analysis: Calculate the kinetic solubility based on the concentration of the compound in the solution before significant precipitation occurs.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, such as this compound, using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While a complete solubility profile for this compound in a wide array of solvents is not yet publicly documented, this guide provides the necessary framework for researchers to generate this critical data. The provided experimental protocols for equilibrium and kinetic solubility are robust and widely accepted in the scientific community. The fragmented data on related imidazole compounds suggest that this compound likely exhibits favorable solubility in polar solvents, a hypothesis that can be systematically investigated using the methodologies outlined herein. Accurate and comprehensive solubility data will be invaluable for the continued development and application of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety, Supplier Information – Buy High Purity Imidazole-4-Carboxylic Acid China [chemheterocycles.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. rheolution.com [rheolution.com]

- 15. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-carboxamide is a key heterocyclic organic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Understanding its thermal stability and decomposition profile is critical for ensuring safety, optimizing manufacturing processes, and determining the shelf-life of products in which it is a component. This technical guide provides a detailed overview of the expected thermal behavior of this compound, including its anticipated thermal stability, decomposition products, and standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₅N₃O | N/A |

| Molecular Weight | 111.10 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | Expected to be high, with decomposition | Inferred from related compounds[1][2] |

Thermal Stability and Decomposition

Based on the analysis of related imidazole derivatives, this compound is expected to be a thermally stable compound. Its decomposition is likely to occur at elevated temperatures, potentially at or near its melting point.

3.1 Expected Thermal Events

The thermal decomposition of this compound is anticipated to be a multi-stage process when analyzed by thermogravimetric analysis (TGA). A typical decomposition profile for imidazole derivatives involves an initial mass loss corresponding to the loss of volatile components or simple fragmentation, followed by the breakdown of the imidazole ring at higher temperatures.

For a closely related compound, 5-Amino-1H-imidazole-4-carboxamide hydrochloride, the melting point is reported to be in the range of 250-252 °C with decomposition.[1] This suggests that the core imidazole carboxamide structure possesses significant thermal stability.

3.2 Anticipated Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller, gaseous molecules. The primary decomposition products are anticipated to be oxides of carbon (CO, CO₂) and nitrogen (NOx), which is a common decomposition pathway for nitrogen-containing organic compounds.

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[3][4] The following are detailed, standardized protocols for these experiments.

4.1 Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air) can be used to investigate thermo-oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at each decomposition step.

-

4.2 Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the expected melting/decomposition) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any exothermic events that may indicate decomposition.

-

Visualizations

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

5.2 Logical Relationship for Decomposition Pathway Assessment

This diagram outlines the logical steps to investigate and characterize the decomposition pathway of a compound.

Caption: Logical workflow for investigating decomposition pathways.

References

Methodological & Application

One-Pot Synthesis of 1H-Imidazole-4-carboxamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 1H-imidazole-4-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These protocols are designed to be a practical resource for researchers in academic and industrial settings.

Introduction

This compound derivatives are a core scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antifungal, antimicrobial, and anticancer activities.[1][2] The development of efficient and economical synthetic routes to these compounds is crucial for advancing drug discovery programs. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] This document outlines several robust one-pot methodologies for the synthesis of this compound and related imidazole derivatives, including microwave-assisted protocols and Ugi four-component reactions.

Application Notes

The synthetic protocols described herein are applicable to the synthesis of a diverse library of this compound derivatives. The choice of method will depend on the desired substitution pattern, available starting materials, and laboratory equipment.

-

Microwave-Assisted Synthesis: This method is particularly advantageous for its significantly reduced reaction times and often higher yields compared to conventional heating methods.[1][4] It is well-suited for rapid library synthesis and reaction optimization.

-

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a versatile MCR that allows for the facile construction of complex molecules from simple starting materials in a single step.[3] This approach is ideal for generating libraries of structurally diverse imidazole derivatives for high-throughput screening.

-

Solvent-Free Synthesis: This environmentally friendly approach minimizes the use of hazardous organic solvents, reduces waste, and often simplifies product isolation.[2] It is a valuable green chemistry alternative for the synthesis of imidazole derivatives.

The synthesized compounds can be further evaluated for their biological activities. For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated antifungal activity through the generation of reactive oxygen species (ROS) in fungal cells.[5][6] Other imidazole derivatives have been investigated as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR), poly (ADP-ribose) polymerase-1 (PARP-1), and fatty acid synthase (FASN), which are important targets in cancer therapy.[3][7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 1,5-disubstituted-1H-imidazole-4-carboxylates

This protocol is adapted from a method for the synthesis of functionalized imidazole-4-carboxylates.[9]

Materials:

-

Appropriate α-azido-β-ketoester (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Aldehyde (2.0 equiv)

-

Acetonitrile (solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe vial, dissolve the α-azido-β-ketoester (1.0 equiv) in acetonitrile.

-

Add the primary amine (1.0 equiv) to the solution and stir at room temperature until the reaction mixture becomes colorless.

-

Add the aldehyde (2.0 equiv) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 20 minutes.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate derivative.

Protocol 2: Ugi Four-Component One-Pot Synthesis of Tetrasubstituted Imidazoles

This protocol is a general procedure based on the Ugi reaction for the synthesis of highly substituted imidazoles.[3]

Materials:

-

Aldehyde (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Methanol (solvent)

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 equiv), primary amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the isocyanide (1.0 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude Ugi adduct can be used in the next step without further purification or purified by column chromatography.

-

For the subsequent cyclization to the imidazole, the crude Ugi product is treated with an excess of ammonium acetate in acetic acid and heated.

Protocol 3: Solvent-Free One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes an environmentally friendly method for the synthesis of trisubstituted imidazoles.[2]

Materials:

-

Benzil or other 1,2-dicarbonyl compound (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Ammonium acetate (2.5 equiv)

Procedure:

-

In a mortar and pestle, grind a mixture of the 1,2-dicarbonyl compound (1.0 equiv), aldehyde (1.0 equiv), and ammonium acetate (2.5 equiv) for the time specified in the data table below.

-

Alternatively, the mixture can be heated in a sealed vessel.

-

Monitor the reaction by TLC.

-

After completion, add water to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 1H-Imidazole-4-carboxylate Derivatives [9]

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | CH₃ | Benzyl | H | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 87 |

| 2 | CH₃ | Phenyl | H | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 75 |

| 3 | CH₃ | Propargyl | H | Ethyl 5-methyl-3-(prop-2-yn-1-yl)-3H-imidazole-4-carboxylate | 83 |

| 4 | Ph | Benzyl | H | Ethyl 3-benzyl-5-phenyl-3H-imidazole-4-carboxylate | 85 |

Table 2: Ugi-Based One-Pot Synthesis of Imidazole Derivatives [3]

| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetic acid | tert-Butyl isocyanide | 1-(tert-Butyl)-2-(phenyl)-1H-imidazole-4-carboxamide derivative | 86 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Acetic acid | tert-Butyl isocyanide | 1-(tert-Butyl)-2-(4-chlorophenyl)-1H-imidazole-4-carboxamide derivative | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Acetic acid | tert-Butyl isocyanide | 1-(tert-Butyl)-2-(4-methoxyphenyl)-1H-imidazole-4-carboxamide derivative | 88 |

| 4 | Benzaldehyde | Benzylamine | Acetic acid | Cyclohexyl isocyanide | N-Cyclohexyl-1-benzyl-2-phenyl-1H-imidazole-4-carboxamide derivative | 89 |

Table 3: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles [2]

| Entry | R¹ | R² | Product | Time (min) | Yield (%) |

| 1 | Ph | 4-Cl-C₆H₄ | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 10 | 95 |

| 2 | Ph | 4-MeO-C₆H₄ | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 15 | 92 |

| 3 | Ph | 4-NO₂-C₆H₄ | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 8 | 96 |

| 4 | Ph | Ph | 2,4,5-Triphenyl-1H-imidazole | 12 | 94 |

Visualizations

References

- 1. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of 1H-Imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. The imidazole scaffold is a common motif in many pharmaceuticals, and modification of the nitrogen atoms can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

1H-Imidazole-4-carboxamide is a valuable starting material, and its N-alkylation provides access to a variety of substituted imidazoles with potential therapeutic applications. The N-alkylation of an unsymmetrical imidazole like this compound can theoretically yield two different products, N1- and N3-alkylated regioisomers. The electron-withdrawing nature of the carboxamide group at the 4-position increases the acidity of the N-H proton and decreases the electron density at the adjacent N-3 position. Consequently, alkylation is generally favored at the more nucleophilic N-1 position.[1][2]

This document provides two detailed protocols for the N-alkylation of this compound, utilizing either a strong base (Sodium Hydride) for rapid and complete deprotonation or a milder base (Potassium Carbonate) which can be advantageous for certain substrates and scale-up operations.

General Reaction Mechanism

The N-alkylation of imidazole proceeds via a two-step nucleophilic substitution mechanism:[3]

-

Deprotonation: A base is used to remove the acidic proton from the nitrogen of the imidazole ring, forming a nucleophilic imidazolate anion.

-

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.

Experimental Protocols

Two primary protocols are presented below. The choice of method will depend on the reactivity of the alkylating agent, the desired reaction scale, and the available laboratory resources.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is highly effective for a broad range of alkylating agents and typically results in high yields due to the complete and irreversible deprotonation of the imidazole.[1][3] This protocol requires anhydrous conditions.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

-